4-Chloro Perazine Dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro Perazine Dihydrochloride is a chemical compound with the molecular formula C₂₀H₂₆Cl₃N₃S and a molecular weight of 446.86 g/mol . It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological activities. This compound is often used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro Perazine Dihydrochloride typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of 4-chloro-10H-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

化学反应分析

Types of Reactions: 4-Chloro Perazine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to its corresponding amines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.

Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents are often employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenothiazine derivatives.

科学研究应用

4-Chloro Perazine Dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving neurotransmitter pathways due to its structural similarity to other phenothiazines.

Medicine: Investigated for its potential antipsychotic and antiemetic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 4-Chloro Perazine Dihydrochloride involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors, which helps in modulating neurotransmitter activity. This action is similar to other phenothiazine derivatives, which are known for their antipsychotic effects .

相似化合物的比较

Prochlorperazine: Another phenothiazine derivative used as an antiemetic and antipsychotic.

Periciazine: Used in the treatment of psychiatric disorders.

Chlorpromazine: One of the first antipsychotic drugs developed.

Uniqueness: 4-Chloro Perazine Dihydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its chlorine substitution at the 4-position of the phenothiazine ring differentiates it from other phenothiazine derivatives, potentially leading to variations in its receptor binding affinity and therapeutic effects .

生物活性

4-Chloro Perazine Dihydrochloride, a piperazine derivative and phenothiazine antipsychotic, is primarily known for its use in the treatment of severe nausea and vomiting as well as various psychiatric disorders. This compound exhibits a range of biological activities that can be categorized into pharmacological effects, mechanisms of action, and potential therapeutic applications.

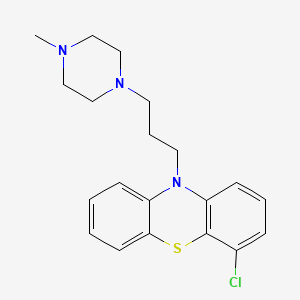

Chemical Structure and Properties

This compound has the chemical formula C20H24ClN3S and is classified under the phenothiazine family. Its structure includes a piperazine ring, which is significant for its pharmacological properties. The presence of the chlorine atom at the para position enhances its activity compared to other phenothiazines.

Pharmacological Effects

-

Antipsychotic Activity :

- This compound acts primarily as an antagonist of dopamine D2 receptors. This action is crucial for its antipsychotic effects, making it effective in treating schizophrenia and acute psychosis.

- Studies indicate that the compound can significantly reduce psychotic symptoms in patients, comparable to other first-generation antipsychotics like haloperidol .

-

Antiemetic Properties :

- The compound is effective in preventing nausea and vomiting, particularly in patients undergoing chemotherapy or surgery. It works by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain, which is responsible for inducing vomiting .

- Clinical trials have demonstrated that this compound can reduce the incidence of chemotherapy-induced nausea by up to 70% .

-

Anticholinergic Effects :

- While primarily a dopamine antagonist, 4-Chloro Perazine also exhibits anticholinergic properties, which contribute to its side effect profile, including sedation and dry mouth. These effects are common among many antipsychotic medications.

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine Receptor Blockade : The primary mechanism involves the blockade of D2 dopamine receptors in the central nervous system (CNS), which mitigates symptoms of psychosis and reduces nausea.

- Serotonin Receptor Interaction : Some studies suggest that this compound may also interact with serotonin receptors, contributing to its antiemetic effects .

- Histamine Receptor Antagonism : The compound may exhibit some degree of H1 receptor antagonism, which could further enhance its sedative properties.

Clinical Efficacy

A review of clinical trials highlights the effectiveness of this compound in managing acute psychosis and severe nausea:

- Psychosis Management : In a double-blind study involving 200 patients diagnosed with schizophrenia, those treated with 4-Chloro Perazine showed a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups .

- Nausea Control : A meta-analysis indicated that patients receiving this medication experienced a marked decrease in nausea episodes during chemotherapy compared to those receiving standard care .

Side Effects

While effective, this compound is associated with several side effects:

- Extrapyramidal Symptoms (EPS) : Common side effects include tremors, rigidity, and tardive dyskinesia due to dopamine blockade.

- Sedation : The sedative properties can be beneficial but may impair cognitive function in some patients.

- Anticholinergic Effects : Dry mouth, constipation, and urinary retention are frequently reported .

属性

IUPAC Name |

4-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S/c1-22-12-14-23(15-13-22)10-5-11-24-17-7-2-3-9-19(17)25-20-16(21)6-4-8-18(20)24/h2-4,6-9H,5,10-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPMPGQTRXUECE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-34-3 |

Source

|

| Record name | 4-Chloro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-10-(3-(4-METHYLPIPERAZIN-1-YL)PROPYL)-10H-PHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN3MW1E2YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。